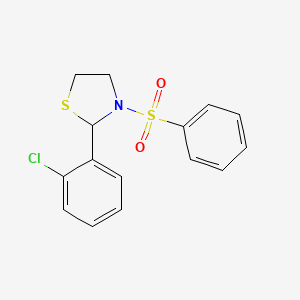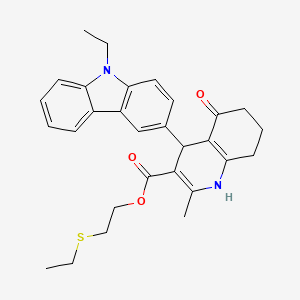![molecular formula C31H36N6OS B11661834 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B11661834.png)
2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[5-(4-tert-ブチルフェニル)-4-フェニル-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-{(E)-[4-(ジエチルアミノ)フェニル]メチリデン}アセトヒドラジドは、トリアゾール環、スルファニル基、およびヒドラジド部分を含む複雑な有機化合物です。
準備方法
合成経路と反応条件
2-{[5-(4-tert-ブチルフェニル)-4-フェニル-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-{(E)-[4-(ジエチルアミノ)フェニル]メチリデン}アセトヒドラジドの合成は、通常、複数のステップで実行されます。
トリアゾール環の形成: トリアゾール環は、ヒドラジンと適切なニトリル誘導体を用いた環化反応によって合成されます。
スルファニル基の導入: スルファニル基は、求核置換反応によって導入され、ここでチオールがトリアゾール中間体と反応します。
ヒドラジド形成: ヒドラジド部分は、中間体を水和ヒドラジンと反応させることで形成されます。
最終的な縮合: 最後のステップは、ヒドラジドをアルデヒドまたはケトンと縮合させて、目的の化合物を形成することです。
工業的生産方法
この化合物の工業的生産は、大規模合成のために上記の合成経路を最適化することが必要となるでしょう。これには、反応効率と収率を向上させるための連続フロー反応器の使用、再結晶やクロマトグラフィーなどの強力な精製技術の使用が含まれます。
化学反応の分析
反応の種類
酸化: この化合物は、特にスルファニル基で酸化反応を起こし、スルホキシドまたはスルホンを形成する可能性があります。
還元: 還元反応は、トリアゾール環またはヒドラジド部分を標的にすることができ、環の開裂またはアミンの形成につながる可能性があります。
置換: フェニル環とトリアゾール環は、求電子置換反応と求核置換反応に関与することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸があります。
還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤が通常使用されます。
置換: ハロゲン化剤、ニトロ化剤、スルホン化剤は、置換反応に一般的に使用されます。
主要な生成物
酸化: スルホキシドとスルホン。
還元: アミンと還元されたトリアゾール誘導体。
置換: 元の化合物のハロゲン化、ニトロ化、またはスルホン化誘導体。
科学研究における用途
化学
化学では、この化合物は、より複雑な分子を合成するためのビルディングブロックとして使用されます。そのユニークな構造により、さまざまな修飾が可能になり、有機合成における汎用性の高い中間体になります。
生物学
生物学的研究では、この化合物は、酵素阻害剤としての可能性について研究されています。トリアゾール環は、さまざまな生物学的標的に作用することが知られており、薬物開発の候補として適しています。
医学
医学的には、この化合物は、抗癌作用と抗炎症作用の可能性について探求されています。トリアゾール環とヒドラジド部分の存在は、病気の経路に関与する特定の酵素を阻害する可能性を示唆しています。
産業
産業では、この化合物は、安定性と反応性から、ポリマーやコーティングなどの新しい材料の開発に利用できます。
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The triazole ring is known to interact with various biological targets, making it a candidate for drug development.
Medicine
Medically, this compound is explored for its potential anti-cancer and anti-inflammatory properties. The presence of the triazole ring and the hydrazide moiety suggests it could inhibit specific enzymes involved in disease pathways.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
2-{[5-(4-tert-ブチルフェニル)-4-フェニル-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-{(E)-[4-(ジエチルアミノ)フェニル]メチリデン}アセトヒドラジドの作用機序は、酵素や受容体などの分子標的との相互作用に関与しています。トリアゾール環は、活性部位との水素結合とπ-π相互作用を形成でき、一方、ヒドラジド部分は、金属イオンをキレート化して酵素活性を阻害することができます。これらの相互作用は、通常の細胞プロセスを阻害し、この化合物の生物学的効果につながります。
類似化合物の比較
類似化合物
- 2-{[5-(4-tert-ブチルフェニル)-4-フェニル-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(E)-(4-クロロ-3-ニトロフェニル)メチリデン]アセトヒドラジド
- 2-{[5-(4-tert-ブチルフェニル)-4-フェニル-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(E)-(4-ヒドロキシフェニル)メチリデン]アセトヒドラジド
独自性
2-{[5-(4-tert-ブチルフェニル)-4-フェニル-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-{(E)-[4-(ジエチルアミノ)フェニル]メチリデン}アセトヒドラジドの独自性は、異なる化学反応性と生物学的活性を付与する官能基の特定の組み合わせにあります。ジエチルアミノ基の存在は、生物学的膜との相互作用の可能性を高め、溶解性を向上させ、類似の化合物とは異なる特徴を備えています。
この詳細な概要は、化合物、その合成、反応、用途、およびユニークな特性を包括的に理解するのに役立ちます
類似化合物との比較
Similar Compounds
- **2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide
- **2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide
Uniqueness
The uniqueness of 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the diethylamino group enhances its solubility and potential for interaction with biological membranes, setting it apart from similar compounds.
This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and unique characteristics
特性
分子式 |
C31H36N6OS |
|---|---|
分子量 |
540.7 g/mol |
IUPAC名 |
2-[[5-(4-tert-butylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[4-(diethylamino)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C31H36N6OS/c1-6-36(7-2)26-19-13-23(14-20-26)21-32-33-28(38)22-39-30-35-34-29(37(30)27-11-9-8-10-12-27)24-15-17-25(18-16-24)31(3,4)5/h8-21H,6-7,22H2,1-5H3,(H,33,38)/b32-21+ |
InChIキー |
GAOORKJQVDHYLK-RUMWWMSVSA-N |
異性体SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)C(C)(C)C |
正規SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Benzo[d]thiazol-2-ylthio)-N'-((1-methyl-1H-pyrrol-2-yl)methylene)acetohydrazide](/img/structure/B11661765.png)

![N-{4-[(furan-2-ylcarbonyl)amino]-3-methoxyphenyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11661773.png)
![N'-[(E)-(4-methylphenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11661775.png)

![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11661793.png)
![butyl 4-({[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B11661800.png)
![2-(3-bromophenyl)-N-[4-(diethylamino)phenyl]quinoline-4-carboxamide](/img/structure/B11661805.png)
![N'-[(E)-(4-isopropylphenyl)methylidene]-3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11661812.png)
![N-phenyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(propan-2-yl)acetamide](/img/structure/B11661813.png)

![3-(1,2-Dihydro-5-acenaphthylenyl)-N'-[(E)-(9-ethyl-9H-carbazol-3-YL)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11661824.png)


